spectroscopic characterization of 2-(1H-pyrazol-1-yl)benzaldehyde oxime
spectroscopic characterization of 2-(1H-pyrazol-1-yl)benzaldehyde oxime
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)benzaldehyde Oxime
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 2-(1H-pyrazol-1-yl)benzaldehyde oxime. As a molecule integrating the pharmacologically significant pyrazole and oxime moieties, a precise understanding of its structural and electronic properties is paramount for its application in research and drug development.[1][2][3] This document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, data interpretation frameworks, and predictive data summaries are provided to serve as an authoritative resource for researchers, scientists, and drug development professionals.
Introduction and Molecular Context
2-(1H-pyrazol-1-yl)benzaldehyde oxime is a heterocyclic compound featuring a pyrazole ring N-substituted onto a benzaldehyde oxime framework. The constituent functional groups are of profound interest in medicinal chemistry. Pyrazole derivatives are known scaffolds for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] Similarly, the oxime group is a versatile functional handle and a known pharmacophore.[1][3]
The definitive characterization of this molecule is a prerequisite for any further investigation into its chemical reactivity or biological activity. Spectroscopic analysis provides an empirical foundation for confirming its covalent structure, stereochemistry, and purity. This guide explains the causality behind experimental choices and provides a self-validating system of protocols for achieving unambiguous structural assignment.
Molecular Structure and Isomerism
The primary structure consists of a phenyl ring substituted at the 2-position with a 1H-pyrazol-1-yl group and at the 1-position with an aldoxime group (-CH=NOH). A critical consideration for characterization is the potential for stereoisomerism about the carbon-nitrogen double bond of the oxime, leading to E and Z isomers. These isomers can exhibit distinct spectroscopic properties and may interconvert depending on conditions.[5]
Figure 1: Molecular structure of 2-(1H-pyrazol-1-yl)benzaldehyde oxime.
Synthetic Pathway Overview
The title compound is readily synthesized via a condensation reaction between the precursor, 2-(1H-pyrazol-1-yl)benzaldehyde, and hydroxylamine hydrochloride.[6][7] The reaction is typically carried out in the presence of a mild base to neutralize the HCl salt and facilitate the nucleophilic attack of hydroxylamine on the aldehyde carbonyl.[8][9]
Caption: General workflow for the synthesis of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides unambiguous evidence of the carbon skeleton and proton environments.
¹H NMR Spectroscopy
Causality of Experimental Choices: ¹H NMR provides a direct map of the proton environments. The chemical shift of each proton is dictated by its local electronic environment, while spin-spin coupling reveals which protons are on adjacent carbons. For this molecule, we expect distinct signals for the pyrazole, phenyl, aldimine, and oxime hydroxyl protons. D₂O exchange is a critical validation step to definitively identify the labile N-OH proton.[10]
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (COSY) |
|---|---|---|---|---|
| N-OH | 9.0 - 11.0 | Broad Singlet | 1H | None (Exchanges with D₂O) |
| CH =NOH | 8.1 - 8.4 | Singlet | 1H | HMBC to C2', C6', C1' |
| Pyrazole H5 | 7.8 - 8.0 | Doublet | 1H | H4 |
| Phenyl H3' | 7.7 - 7.9 | Doublet | 1H | H4' |
| Pyrazole H3 | 7.6 - 7.7 | Doublet | 1H | H4 |
| Phenyl H4', H5', H6' | 7.2 - 7.6 | Multiplet | 3H | H3', H4', H5' |
| Pyrazole H4 | 6.4 - 6.6 | Triplet | 1H | H3, H5 |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. The phenyl region may present as a complex multiplet.
Caption: Predicted ¹H-¹H COSY correlations for the title compound.
¹³C NMR Spectroscopy
Causality of Experimental Choices: ¹³C NMR complements the ¹H data by defining the carbon framework. While standard ¹³C spectra show all carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =NOH | 148 - 152 |
| Pyrazole C3 | 140 - 142 |
| Phenyl C1' | 138 - 140 (Quaternary) |
| Phenyl C2' | 134 - 136 (Quaternary) |
| Phenyl C4' | 130 - 132 |
| Pyrazole C5 | 129 - 131 |
| Phenyl C3', C5', C6' | 124 - 129 |
| Pyrazole C4 | 107 - 109 |
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10] DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like N-OH.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Optimize spectral width, number of scans (typically 8-16), and relaxation delay.
-
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The signal corresponding to the N-OH proton will disappear or significantly diminish.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans is typically required due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to confirm proton-proton couplings, direct carbon-proton attachments, and long-range (2-3 bond) C-H correlations, respectively.[4]
Infrared (IR) Spectroscopy
Causality of Experimental Choices: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds (e.g., O-H, C=N, N-O) provide a characteristic "fingerprint."
Predicted Key IR Absorption Bands (KBr Pellet)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |
|---|---|---|---|
| O-H Stretch | Oxime (H-bonded) | 3100 - 3350 | Broad |
| C-H Stretch | Aromatic (Phenyl & Pyrazole) | 3000 - 3100 | Medium, Sharp |
| C=N Stretch | Oxime & Pyrazole Ring | 1590 - 1650 | Medium to Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Multiple, Medium |
| N-O Stretch | Oxime | 920 - 960 | Medium |
Analysis: The presence of a broad band above 3100 cm⁻¹ is strong evidence for the hydroxyl group of the oxime, with the broadness indicating hydrogen bonding.[11][12] The C=N and aromatic C=C stretching vibrations in the 1450-1650 cm⁻¹ region confirm the core unsaturated framework.[2]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Causality of Experimental Choices: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, while softer ionization methods like Electrospray Ionization (ESI) are excellent for confirming the molecular ion.
-
Molecular Formula: C₁₀H₉N₃O
-
Monoisotopic Mass: 187.0746 g/mol
Predicted Mass Spectrum Data (EI)
| m/z | Proposed Fragment | Comments |
|---|---|---|
| 187 | [M]⁺ | Molecular Ion |
| 170 | [M - OH]⁺ | Loss of a hydroxyl radical, characteristic of oximes |
| 159 | [M - N₂]⁺ | Loss of nitrogen from the pyrazole ring |
| 129 | [C₉H₇N]⁺ | Potential loss of HCN from [M - OH]⁺ fragment |
| 103 | [C₇H₅N]⁺ | Further fragmentation, possibly benzonitrile radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Analysis: The molecular ion peak at m/z 187 is the most critical piece of data. The fragmentation pattern can help confirm the connectivity. The loss of a hydroxyl radical (17 Da) is a common fragmentation pathway for oximes.[13] Pyrazole rings are known to fragment via the loss of HCN (27 Da) or N₂ (28 Da).[13]
Caption: A plausible EI fragmentation pathway for the title compound.
UV-Visible (UV-Vis) Spectroscopy
Causality of Experimental Choices: UV-Vis spectroscopy probes the electronic transitions within the molecule. Given the highly conjugated system comprising two aromatic rings, we expect strong absorptions corresponding to π → π* transitions.
Predicted UV-Vis Data (Ethanol)
| Transition | Predicted λₘₐₓ (nm) |
|---|---|
| π → π* | ~250 - 260 |
| π → π* | ~290 - 310 |
Analysis: The spectrum is expected to be dominated by intense π → π* transitions characteristic of the extended conjugation between the pyrazole and phenyl rings.[14][15] The exact position and intensity of the absorption maxima can be sensitive to solvent polarity.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to achieve an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Record the spectrum over a range of 200-800 nm.
-
Conclusion
The comprehensive requires a multi-faceted approach. ¹H and ¹³C NMR spectroscopy form the cornerstone of analysis, providing a detailed map of the carbon-hydrogen framework. Infrared spectroscopy serves as a rapid and reliable tool for confirming the presence of key functional groups, particularly the oxime O-H and C=N bonds. Mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Finally, UV-Visible spectroscopy confirms the conjugated electronic nature of the system. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and robust structural elucidation of the title compound, establishing a solid foundation for its further development and application.
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